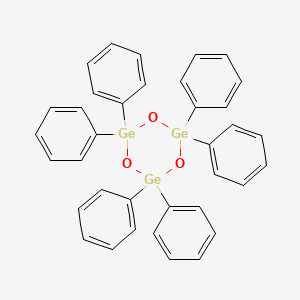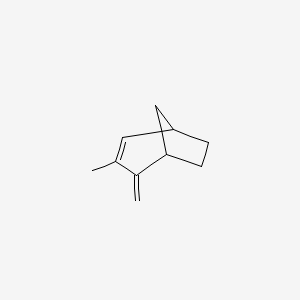
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and an ethyl linker, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization and subsequent functionalization to introduce the methyl and oxyethyl groups.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Coupling Reaction: The quinoline moiety is then coupled with the thiazolidine ring through an ethyl linker. This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with an ethyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazolidine Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity and contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Hydroquinine 4-methyl-2-quinolyl ether
Uniqueness
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is unique due to its specific ethyl linker, which influences its chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
Propiedades
Número CAS |
41288-07-7 |
|---|---|
Fórmula molecular |
C15H19ClN2OS |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
3-[2-(4-methylquinolin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-12-10-15(16-14-5-3-2-4-13(12)14)18-8-6-17-7-9-19-11-17;/h2-5,10H,6-9,11H2,1H3;1H |
Clave InChI |
WMVMCORILWNQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCSC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


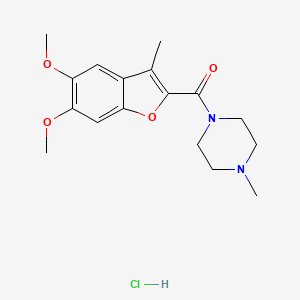
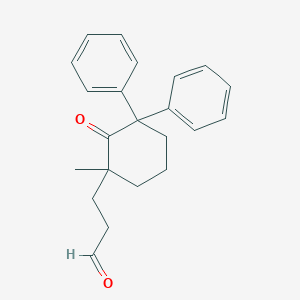
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

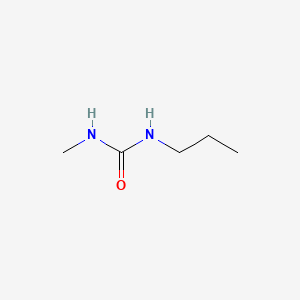
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
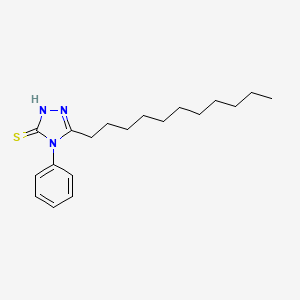
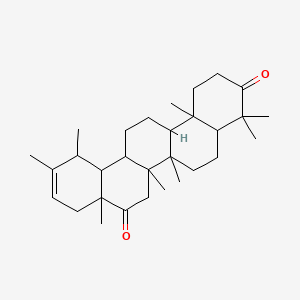
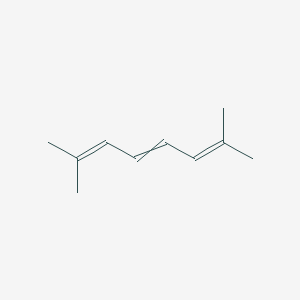
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
